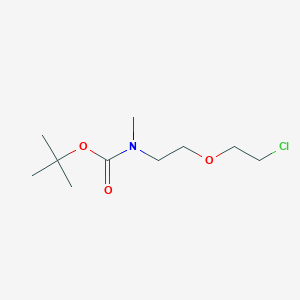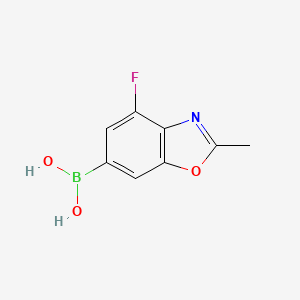
(4-fluoro-2-methyl-1,3-benzoxazol-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-fluoro-2-methyl-1,3-benzoxazol-6-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring, which is further substituted with a fluorine atom and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-2-methyl-1,3-benzoxazol-6-yl)boronic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Borylation: The final step involves the introduction of the boronic acid group. This is typically achieved through a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-fluoro-2-methyl-1,3-benzoxazol-6-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to form the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Boranes.
Wissenschaftliche Forschungsanwendungen
(4-fluoro-2-methyl-1,3-benzoxazol-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (4-fluoro-2-methyl-1,3-benzoxazol-6-yl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the catalyst and subsequent coupling with the aryl halide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
(4-fluorophenyl)boronic Acid: Similar structure but lacks the benzoxazole ring.
(2-methyl-1,3-benzoxazol-6-yl)boronic Acid: Similar structure but lacks the fluorine atom.
Uniqueness
(4-fluoro-2-methyl-1,3-benzoxazol-6-yl)boronic acid is unique due to the presence of both a fluorine atom and a benzoxazole ring. This combination imparts unique electronic and steric properties, making it a valuable reagent in organic synthesis. The fluorine atom enhances the compound’s reactivity and stability, while the benzoxazole ring provides additional sites for functionalization.
Eigenschaften
Molekularformel |
C8H7BFNO3 |
|---|---|
Molekulargewicht |
194.96 g/mol |
IUPAC-Name |
(4-fluoro-2-methyl-1,3-benzoxazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO3/c1-4-11-8-6(10)2-5(9(12)13)3-7(8)14-4/h2-3,12-13H,1H3 |
InChI-Schlüssel |
FAZVQBKSEGXBFL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C(=C1)F)N=C(O2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)
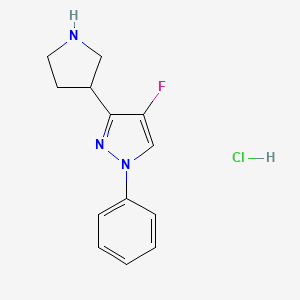
![N-methyl-4-[(pyridin-4-yl)methyl]aniline](/img/structure/B13485362.png)
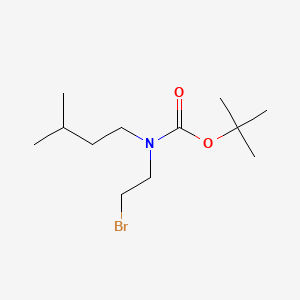
![methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B13485374.png)

![2-(2,6-Dioxo-3-piperidyl)-5-[[2-(methylamino)-3-phenyl-propyl]amino]isoindoline-1,3-dione](/img/structure/B13485399.png)
![2-[(4-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13485412.png)
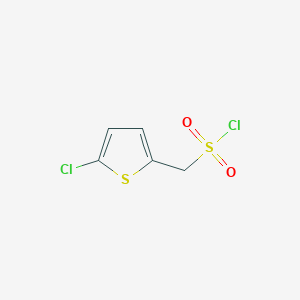
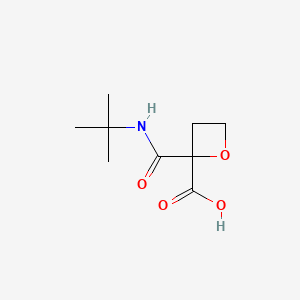
![7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B13485425.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)
